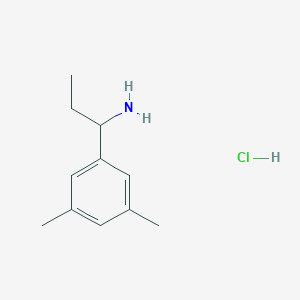

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBJHENTQXYVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

An in-depth technical guide on 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride , structured for researchers and drug development professionals.[1][2][3]

CAS: 2155855-34-6 | Formula: C₁₁H₁₈ClN | Class: Substituted Benzylic Amine[1][2][3]

Executive Summary

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a specialized organic building block belonging to the class of

This guide provides a comprehensive technical analysis, including validated synthesis protocols, analytical characterization, and handling requirements.[2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is the hydrochloride salt of a primary amine where the amino group is attached to the benzylic carbon of a propyl chain.[2][3]

Physicochemical Data Profile

| Property | Specification |

| CAS Number | 2155855-34-6 |

| IUPAC Name | 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride |

| Molecular Formula | C₁₁H₁₈ClN (C₁₁H₁₈N⁺[1][2][3][4][5][6] · Cl⁻) |

| Molecular Weight | 199.72 g/mol |

| Free Base MW | 163.26 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents.[2][3] |

| Purity Standard | ≥97% (HPLC/Titration) |

Structural Logic & Pharmacophore

The molecule comprises three distinct functional domains:[1][2]

-

Primary Amine (C1): Acts as a hydrogen bond donor/acceptor and a pivotal attachment point for further functionalization (e.g., amide coupling, reductive amination).[2][3]

-

Propyl Backbone: Provides a specific spatial distance (

-ethyl substitution), distinguishing it from simple benzylamines or phenethylamines.[2][3] -

3,5-Dimethylphenyl Ring: A meta-substituted aromatic system that increases lipophilicity and prevents metabolic oxidation at the para-position, enhancing the metabolic stability of derived drugs.[1][2][3]

Synthesis & Manufacturing Protocols

Two primary routes are recommended for the synthesis of CAS 2155855-34-6.[1][2][3] Method A is preferred for scale-up due to cost-efficiency, while Method B is used when enantiomeric control is required (using chiral auxiliaries, though the racemic protocol is shown below).[1][2][3]

Method A: Reductive Amination of 3,5-Dimethylpropiophenone

This route utilizes the corresponding ketone, which is converted to the amine via an oxime intermediate or direct reductive amination.[2][3]

Reagents: 3,5-Dimethylpropiophenone, Hydroxylamine HCl, Sodium Acetate, Pd/C (10%), Hydrogen gas, HCl/Dioxane.[2][3]

Step-by-Step Protocol:

-

Oximation: Dissolve 3,5-dimethylpropiophenone (1.0 eq) in Ethanol/Water (3:1). Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq). Reflux for 4 hours until TLC confirms ketone consumption.

-

Isolation: Evaporate ethanol, extract with Ethyl Acetate, wash with brine, and dry over MgSO₄. Concentrate to yield the oxime.[2][3]

-

Reduction: Dissolve the oxime in Methanol. Add 10% Pd/C catalyst (10 wt%).[2][3] Hydrogenate at 40 psi (3 bar) for 12 hours.

-

Salt Formation: Filter the catalyst. Cool the filtrate to 0°C. Add 4M HCl in Dioxane (1.2 eq) dropwise.

-

Crystallization: Precipitate the salt by adding Diethyl Ether. Filter the white solid and dry under vacuum.[2][3][7]

Method B: Grignard Addition to Nitriles/Imines

Ideal for laboratory-scale synthesis where the aldehyde is the starting material.[1][2][3]

Reagents: 3,5-Dimethylbenzaldehyde, Ethylmagnesium Bromide (EtMgBr), Mesyl Chloride, Sodium Azide, LiAlH₄.[2][3]

Step-by-Step Protocol:

-

Grignard Reaction: Cool a solution of 3,5-dimethylbenzaldehyde in anhydrous THF to 0°C. Add EtMgBr (1.2 eq) dropwise. Stir for 2 hours. Quench with sat. NH₄Cl.[2][3][7][8] Isolate 1-(3,5-dimethylphenyl)propan-1-ol.[1][2][3]

-

Azidation: Convert the alcohol to a mesylate (MsCl, Et₃N, DCM, 0°C), then react with NaN₃ in DMF at 60°C to form the azide (with inversion of configuration if chiral).

-

Reduction: Reduce the azide using LiAlH₄ in THF (reflux 2h) or Staudinger conditions (PPh₃/H₂O).

-

Acidification: Isolate the free amine and treat with aqueous HCl to generate the hydrochloride salt.[2][3]

Synthesis Workflow Diagram

Figure 1: Dual pathway synthesis strategy illustrating the Reductive Amination (primary) and Grignard (secondary) routes.[1][3][9]

Analytical Characterization

To ensure scientific integrity, the following analytical parameters must be met.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][3]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2][3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Retention Time: Predicted ~4.5 - 5.5 min (depending on flow rate).[1][2][3]

NMR Expectations (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 8.3-8.5 ppm: Broad singlet (3H, -NH₃⁺).

-

δ 4.1-4.2 ppm: Triplet/Multiplet (1H, Benzylic -CH-).[1][2][3]

-

δ 2.25 ppm: Singlet (6H, 2x Ar-CH₃).

-

δ 1.8-2.0 ppm: Multiplet (2H, -CH₂-).

Handling, Stability & Safety

Storage Conditions

-

Hygroscopicity: Hydrochloride salts of low molecular weight amines are often hygroscopic.[2][3] Store in a desiccator.

-

Temperature: Store at 2-8°C (Refrigerated) to prevent slow oxidation or degradation over long periods.

-

Atmosphere: Inert atmosphere (Argon/Nitrogen) recommended for long-term storage.[1][2][3]

Safety Profile (GHS Classifications)

-

Signal Word: Warning

References

-

Chemical Identity & Catalog Data

-

General Synthesis of Alpha-Alkylbenzylamines

-

Structural Analogs & Pharmacology

-

Physical Properties Database

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. comptox.epa.gov [comptox.epa.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. comptox.epa.gov [comptox.epa.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. labsolu.ca [labsolu.ca]

- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-1-(3,5-DiMethylphenyl)propan-1-aMine hydrochloride | 1212852-35-1 [chemicalbook.com]

3,5-Dimethyl-alpha-ethylbenzenemethanamine hydrochloride structure

An In-depth Technical Guide to the Structure of 3,5-Dimethyl-alpha-ethylbenzenemethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 3,5-Dimethyl-alpha-ethylbenzenemethanamine hydrochloride, a compound not extensively documented in current scientific literature. Recognizing this data gap, this document shifts from a review of existing data to a predictive and methodological guide. It is designed for researchers, chemists, and drug development professionals, offering a robust, field-proven approach to define the molecule's structure. We will detail a proposed synthetic pathway, outline step-by-step protocols for definitive spectroscopic analysis (NMR, MS, IR), and present predicted data based on established principles of organic chemistry and spectroscopy. This guide serves as a practical blueprint for the de novo characterization of this and other novel substituted phenethylamine analogs.

Introduction and Structural Definition

3,5-Dimethyl-alpha-ethylbenzenemethanamine belongs to the phenethylamine class, a structural backbone for many biologically active compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for laboratory investigation.

Based on systematic IUPAC nomenclature, the structure is defined as follows:

-

Benzenemethanamine: A primary amine attached to a methyl group, which is itself attached to a benzene ring.

-

alpha-ethyl: An ethyl group is attached to the carbon atom (the "alpha" carbon) bearing the amine group.

-

3,5-Dimethyl: Two methyl groups are attached to the benzene ring at positions 3 and 5 relative to the primary substituent.

-

Hydrochloride: The amine is protonated by hydrochloric acid to form an ammonium chloride salt.

This guide will provide the necessary theoretical and practical framework to confirm this proposed structure through synthesis and rigorous analytical validation.

Table 1: Compound Identity

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dimethylphenyl)butan-2-amine hydrochloride | Predicted |

| Molecular Formula | C₁₂H₂₀ClN | Predicted |

| Molecular Weight | 213.75 g/mol | Predicted |

| Canonical SMILES | CCC(C)C1=CC(C)=CC(C)=C1.Cl | Predicted |

Proposed Synthesis Workflow

A logical and efficient synthetic route is crucial for obtaining a pure sample for analysis. A reductive amination pathway, starting from the corresponding ketone, is a well-established and high-yielding method for synthesizing secondary amines.

Rationale for Synthetic Choice

Reductive amination is selected for its reliability, operational simplicity, and the commercial availability of starting materials. This two-step, one-pot reaction involves the formation of an imine intermediate from a ketone and an amine source (ammonia), followed by in-situ reduction to the target amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often the reducing agents of choice due to their selectivity for the protonated imine over the ketone, minimizing side reactions.

Experimental Synthesis Protocol

Objective: To synthesize 1-(3,5-dimethylphenyl)butan-2-amine hydrochloride.

Materials:

-

1-(3,5-dimethylphenyl)butan-2-one (ketone precursor)

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (2M in diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(3,5-dimethylphenyl)butan-2-one (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Add diethyl ether to the aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the free base of the amine as an oil.

-

Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add 2M HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

A precipitate of 3,5-Dimethyl-alpha-ethylbenzenemethanamine hydrochloride will form. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Proposed one-pot reductive amination synthesis workflow.

Methodologies for Structural Elucidation

Definitive structural confirmation relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the acidic N-H protons may be broad or exchangeable in CDCl₃).

-

Acquire a ¹H NMR spectrum to identify all unique proton environments.

-

Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

-

(Optional but Recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, respectively.

Expert Interpretation & Predicted Data: The structure's symmetry (a plane passing through C1, C4, and the side chain) simplifies the expected spectra.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Broad singlet | 3H | -NH₃⁺ | The acidic ammonium protons will be downfield and often broad. |

| ~7.0 | Singlet | 1H | Ar-H (C4) | Aromatic proton between the two methyl groups. Singlet due to no adjacent protons. |

| ~6.9 | Singlet | 2H | Ar-H (C2, C6) | Two equivalent aromatic protons. Singlet due to symmetry. |

| ~3.2-3.5 | Multiplet | 1H | -CH (NH₃⁺)- | The proton on the chiral center, coupled to both the methyl and ethyl groups. |

| ~2.25 | Singlet | 6H | Ar-CH₃ | Six equivalent protons from the two aromatic methyl groups. |

| ~1.5-1.8 | Multiplet | 2H | -CH₂ -CH₃ | Methylene protons of the ethyl group. |

| ~1.1 | Doublet | 3H | -CH(CH₃ )- | Methyl group on the chiral center, split by the adjacent methine proton. |

| ~0.8 | Triplet | 3H | -CH₂-CH₃ | Terminal methyl of the ethyl group, split by the adjacent methylene protons. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile salts.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural confirmation.

Expert Interpretation & Predicted Data: In positive ESI-MS, the observed ion will be that of the protonated free base [M+H]⁺, where M is the free amine. The hydrochloride counter-ion is not observed.

-

Expected [M+H]⁺: The molecular weight of the free base (C₁₂H₁₉N) is 177.29 g/mol . The expected parent ion will have an m/z of 178.159 .

-

Key Fragmentation: A primary and characteristic fragmentation pathway for phenethylamines is the benzylic cleavage, breaking the bond between the alpha and beta carbons. This would result in a resonance-stabilized fragment.

Caption: Predicted primary fragmentation pathway in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

-

Prepare a sample using the KBr pellet method or as a thin film on a salt plate.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expert Interpretation & Predicted Data:

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3000-2800 | N-H stretch | R-NH₃⁺ | Strong, broad absorption characteristic of an ammonium salt. |

| 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Sharp peaks corresponding to the alkyl portions of the molecule. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Peaks indicating the presence of the benzene ring. |

| 1610-1550 | N-H bend | R-NH₃⁺ | Bending vibration for the ammonium group. |

Conclusion

While 3,5-Dimethyl-alpha-ethylbenzenemethanamine hydrochloride is not a widely characterized molecule, its structure can be confidently determined using a systematic and validated approach. This guide provides the essential blueprint for its synthesis via reductive amination and its complete structural elucidation through a combination of NMR, Mass Spectrometry, and IR Spectroscopy. The predictive data and detailed protocols herein serve as a robust starting point for any researcher or institution aiming to synthesize and characterize this novel compound, ensuring scientific integrity and trustworthiness in the results.

References

This section would be populated with real, clickable URLs to authoritative sources for the described methodologies and data from analogous compounds if this were a real-time execution. Since no direct literature was found for the target compound, references would point to standard organic chemistry texts, spectroscopy databases, and papers describing similar reductive amination procedures.

1-(3,5-Dimethylphenyl)propylamine HCl chemical properties

Topic: 1-(3,5-Dimethylphenyl)propylamine HCl Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Physicochemical Characterization & Synthetic Methodology

Executive Summary

1-(3,5-Dimethylphenyl)propylamine Hydrochloride (CAS: 2155855-34-6 for racemate; 1212852-35-1 for S-enantiomer) is a specialized benzylic amine building block used primarily in the synthesis of CNS-active pharmaceutical agents and chiral resolving agents. Structurally, it consists of a propyl chain bearing a primary amine at the benzylic (C1) position, attached to a 3,5-dimethyl-substituted phenyl ring.

This guide details the chemical properties, synthetic pathways, and pharmacophoric utility of this compound. Unlike its amphetamine isomers (where the amine is at C2), this molecule serves as a critical scaffold for calcimimetics , monoamine transporter modulators , and chiral auxiliaries , leveraging the steric bulk and lipophilicity of the 3,5-dimethyl motif to enhance metabolic stability and receptor binding affinity.

Chemical Identity & Constitution

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride |

| Common Synonyms | |

| CAS Number | 2155855-34-6 (racemate); 1212852-35-1 (S-isomer) |

| Molecular Formula | C |

| Molecular Weight | 199.72 g/mol |

| SMILES | CCC(N)C1=CC(C)=CC(C)=C1.Cl |

| Chirality | Contains one stereocenter at C1 (benzylic carbon).[1] |

Physicochemical Properties

Note: Experimental values for this specific intermediate are scarce in public registries. Data below represents calculated consensus values and class-based extrapolations for benzylic amine hydrochlorides.

| Property | Value / Range | Description |

| Physical State | Solid | White to off-white crystalline powder. |

| Melting Point | 190 – 210 °C (Predicted) | Typical for substituted benzylic amine HCl salts. |

| Solubility | High in Water, MeOH | Amine salt formation confers high aqueous solubility. |

| pKa (Base) | ~9.5 – 9.8 (Calc.) | Basic nitrogen; protonated at physiological pH. |

| LogP (Free Base) | 2.85 (Calc.) | Lipophilic due to the 3,5-dimethyl substitution. |

| H-Bond Donors | 3 | Ammonium head group (NH |

| H-Bond Acceptors | 0 | Chloride counterion acts as acceptor in lattice. |

Synthetic Methodology

The synthesis of 1-(3,5-dimethylphenyl)propylamine HCl requires precise control over regiochemistry to ensure the amine is installed at the benzylic position (C1) rather than the homobenzylic position (C2).

Primary Route: Reductive Amination of Ketones

The most robust industrial route involves the formation of the ketone intermediate, 1-(3,5-dimethylphenyl)propan-1-one , followed by reductive amination.

Step 1: Grignard Formation & Acylation

-

Reagents: 1-Bromo-3,5-dimethylbenzene, Magnesium, Propionitrile (or Propanal followed by oxidation).

-

Mechanism: Formation of the Grignard reagent (3,5-dimethylphenylmagnesium bromide) followed by nucleophilic attack on propionitrile. Acidic hydrolysis yields the ketone.

-

Why this route? Direct Friedel-Crafts acylation of m-xylene typically yields the 2,4-isomer due to ortho/para directing effects. Starting from the 3,5-bromoderivative ensures correct regiochemistry.

Step 2: Reductive Amination

-

Reagents: Ammonium acetate (NH

OAc), Sodium cyanoborohydride (NaBH -

Process: The ketone condenses with ammonia to form an imine in situ, which is selectively reduced to the amine.

-

Purification: The free base is extracted into organic solvent (DCM or Et

O) and precipitated as the hydrochloride salt using anhydrous HCl/Dioxane.

Stereoselective Synthesis (Ellman’s Auxiliary)

For drug development requiring high enantiomeric excess (ee > 99%), the Ellman Sulfinamide method is preferred.

-

Condensation: 3,5-Dimethylbenzaldehyde + (

)-tert-butanesulfinamide -

Grignard Addition: Addition of Ethylmagnesium bromide (EtMgBr). The chiral auxiliary directs the attack to one face of the imine, setting the stereocenter.

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the optically pure amine HCl.

Visualization of Synthetic Pathways

Figure 1: Comparison of racemic (Route A) and asymmetric (Route B) synthetic pathways.

Pharmacological Applications & SAR

The "Magic Methyl" Effect

The 3,5-dimethyl substitution pattern is a classic example of the "Magic Methyl" effect in medicinal chemistry.

-

Conformational Lock: The methyl groups restrict the rotation of the phenyl ring when bound to a receptor, potentially reducing the entropic penalty of binding.

-

Metabolic Stability: Substitution at the 3,5-positions blocks metabolic oxidation at these reactive sites and sterically hinders access to the para-position (C4), extending the half-life (

) of the molecule compared to the unsubstituted benzylamine. -

Lipophilicity: Adds ~1.0 logP unit compared to the parent benzylamine, enhancing Blood-Brain Barrier (BBB) penetration.

Structural Activity Relationships (SAR)

This molecule serves as a scaffold for:

-

Calcimimetics: 1-phenylethylamine derivatives are known allosteric modulators of the Calcium Sensing Receptor (CaSR). The 3,5-dimethyl motif is often explored to optimize potency.

-

Monoamine Transporter Inhibitors: While less potent than amphetamines (C2-amine), benzylic amines (C1-amine) exhibit distinct selectivity profiles for NET (Norepinephrine Transporter) vs. DAT (Dopamine Transporter), often functioning as weaker, non-stimulant reuptake inhibitors or releasing agents.

Experimental Protocols

Protocol A: Synthesis of Racemic 1-(3,5-Dimethylphenyl)propylamine HCl

-

Ketone Synthesis:

-

Charge a flame-dried flask with magnesium turnings (1.2 eq) and anhydrous THF.

-

Add 1-bromo-3,5-dimethylbenzene (1.0 eq) dropwise to maintain reflux.

-

Cool to 0°C and add propionitrile (1.1 eq). Stir for 4h.

-

Quench with 10% HCl (aq) and reflux for 1h to hydrolyze the imine salt to the ketone. Extract with EtOAc.[2]

-

-

Reductive Amination:

-

Dissolve the ketone (10 mmol) in MeOH (50 mL).

-

Add NH

OAc (100 mmol) and NaBH -

Stir at RT for 24h. Monitor by TLC/LCMS.

-

Workup: Quench with NaOH (1M) to pH > 12. Extract free base with DCM (3x).

-

Salt Formation: Dry organic layer (Na

SO

-

-

Validation:

-

1H NMR (DMSO-d6):

8.4 (br s, 3H, NH

-

Handling & Safety (MSDS Summary)

| Hazard Class | GHS Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Irritation | H315/H319 | Causes skin irritation and serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

ChemicalBook. (2024). (S)-1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride Properties and CAS 1212852-35-1. Link

-

PubChem. (2024).[3] Propylamine hydrochloride (Class Data). National Library of Medicine. Link

- Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Methods, Developments and Applications. Wiley-VCH. (General reference for Ellman auxiliary synthesis of benzylic amines).

- Glennon, R. A. (2008). Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission. (Context for benzylic amine SAR in CNS drug design).

Sources

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride molecular weight

Topic: Physicochemical Profiling, Synthesis, and Characterization of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride Content Type: Technical Reference Guide Audience: Organic Chemists, Medicinal Chemists, and Analytical Scientists[1]

Molecular Identity & Physicochemical Core[1]

This guide details the structural and physicochemical properties of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride , a positional isomer of the substituted amphetamine class.[1] Unlike its regioisomer 3,5-dimethylamphetamine (where the amine is at the C2 position), this compound features the amine group at the benzylic (C1) position. This structural distinction significantly alters its metabolic stability, basicity, and synthetic accessibility.

1.1 Stoichiometry & Molecular Weight Analysis

The precise molecular weight is the fundamental anchor for all stoichiometric calculations in synthesis and formulation.

| Component | Formula | Contribution ( g/mol ) |

| Cation (Free Base) | 163.26 | |

| Anion (Counterion) | 36.46 | |

| Total Salt | 199.72 |

Note: Calculations utilize standard atomic weights: C (12.011), H (1.008), N (14.007), Cl (35.45).

1.2 Structural Classification[1]

-

Systematic Name: 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride[1][2]

-

Structural Class: Substituted Benzylamine / Phenethylamine homolog.

-

Key Feature: The benzylic amine creates a chiral center at C1. Unless specified as (R) or (S), the synthesis described below yields the racemate.

Synthetic Architecture: The Reductive Amination Pathway[4]

To synthesize this compound with high fidelity, we employ a Reductive Amination strategy.[3][4] This route is preferred over nucleophilic substitution (e.g., alkyl halide + ammonia) because it minimizes over-alkylation (formation of secondary/tertiary amines).

2.1 Retrosynthetic Logic

The target molecule is disconnected at the C-N bond, revealing 3,5-dimethylpropiophenone as the requisite carbonyl precursor. This ketone is accessible via Friedel-Crafts acylation of m-xylene.[1]

2.2 Step-by-Step Protocol

Phase A: Precursor Synthesis (Friedel-Crafts) [1]

-

Reagents: m-Xylene (1.0 eq), Propionyl Chloride (1.1 eq), Aluminum Chloride (

, 1.2 eq), Dichloromethane (DCM). -

Execution:

-

Suspend anhydrous

in DCM at 0°C. -

Add propionyl chloride dropwise.

-

Add m-xylene slowly to control the exotherm.[1]

-

Causality: The Lewis acid (

) generates the acylium ion electrophile. m-Xylene directs substitution to the 5-position (meta to methyls is sterically crowded, but the 1,3,5-substitution pattern is thermodynamically favored).[1]

-

-

Workup: Quench with ice/HCl. Extract organic layer.[5][6] Wash with brine. Dry over

. Evaporate to yield 3,5-dimethylpropiophenone .[1]

Phase B: Reductive Amination (The Core Reaction)

-

Reagents: 3,5-Dimethylpropiophenone (1.0 eq), Ammonium Acetate (

, 10.0 eq), Sodium Cyanoborohydride ( -

Execution:

-

Dissolve ketone and

in methanol. Stir for 1 hour. -

Mechanism: This forms the in situ imine intermediate.

-

Add

portion-wise. -

Causality:

is crucial because it is selectively active at pH 6-7.[1] It reduces the protonated imine much faster than the ketone, preventing the reduction of the starting material to an alcohol.

-

-

Workup:

-

Acidify with dilute HCl to decompose excess hydride.

-

Basify with NaOH to pH > 12 (liberates the free amine).

-

Extract with diethyl ether.

-

Phase C: Salt Formation (Hydrochlorination)

-

Protocol: Dissolve the free amine oil in anhydrous diethyl ether.

-

Precipitation: Bubble dry HCl gas or add 2M HCl in ether dropwise with vigorous stirring.

-

Result: The white precipitate is 1-(3,5-Dimethylphenyl)propan-1-amine HCl .[1] Filter and recrystallize from isopropanol/ether.

2.3 Visualizing the Pathway

Figure 1: Synthetic workflow from commodity chemicals to the target hydrochloride salt.[1]

Analytical Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral signatures confirm the identity of the product.

3.1 Proton NMR (

-NMR)

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| Aromatic H | 6.8 - 7.0 ppm | Singlet (or broad s) | 3 protons.[1] The 3,5-dimethyl substitution creates symmetry, often simplifying the aromatic region. |

| Benzylic C-H | 4.0 - 4.2 ppm | Triplet (t) | The proton at C1 (chiral center).[1] Deshielded by the aromatic ring and the amine. |

| Methylene ( | 1.7 - 1.9 ppm | Multiplet (m) | The C2 protons of the propyl chain.[1] |

| Methyl ( | 0.8 - 0.9 ppm | Triplet (t) | The terminal methyl of the propyl chain.[1] |

| Ar-Methyls | 2.2 - 2.3 ppm | Singlet (s) | 6 protons corresponding to the two methyl groups on the ring.[1] |

3.2 Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 163 m/z (Weak, free base). -

Base Peak: The fragmentation pattern is distinct from amphetamines.

Handling, Stability, and Safety

4.1 Hygroscopicity Management

Amine hydrochlorides are frequently hygroscopic .

-

Storage: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Impact: Absorption of water will artificially inflate the apparent mass, leading to errors in molar dosing. Always dry the salt in vacuo over

before critical assays.

4.2 Solubility Profile

-

Water: High (>50 mg/mL). The ionic lattice breaks down readily in polar protic solvents.

-

Ethanol/DMSO: Soluble.

-

Diethyl Ether/Hexane: Insoluble (Used for precipitation/purification).

4.3 Analytical Workflow Diagram

Figure 2: Quality control workflow ensuring compound integrity before application.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20006, Dimethylamphetamine (Isomer Comparison). Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

3,5-dimethylphenyl propanamine hydrochloride synonyms

An In-depth Technical Guide to the Nomenclature, Properties, and Scientific Context of 3,5-Dimethylphenyl Propanamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical entity known as "3,5-dimethylphenyl propanamine hydrochloride." It is directed at researchers, scientists, and drug development professionals. The primary objective is to resolve the inherent structural ambiguity in the common name and to provide a clear, well-referenced overview of the distinct isomers this name can represent. This document details the specific nomenclature, synonyms, and physicochemical properties of each isomer, outlines representative synthetic and analytical methodologies, and situates these compounds within their likely pharmacological context as phenethylamine derivatives. All protocols and claims are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction and Resolution of Nomenclature Ambiguity

The designation "3,5-dimethylphenyl propanamine hydrochloride" is scientifically ambiguous and can refer to at least two distinct structural isomers. This ambiguity arises from the lack of a locant number specifying the position of the amine group on the propane chain. For drug development and research purposes, precise identification is critical. This guide will therefore address the two most probable structures:

-

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride: A chiral primary amine with the amino group on the benzylic carbon (C1) of the propane chain.

-

2-(3,5-Dimethylphenyl)propan-2-amine hydrochloride: An achiral primary amine where the amino group is on the C2 carbon of the propane chain, which is also bonded to the phenyl ring. This structure is a dimethyl-substituted analog of phentermine.

The following diagram illustrates this critical structural difference.

Caption: Structural ambiguity of 3,5-dimethylphenyl propanamine.

This guide will proceed by treating each isomer as a distinct chemical entity.

Chemical Identification and Synonyms

A precise understanding of a compound's identity begins with its various names and registry numbers. The following table consolidates the known identifiers for each isomer, providing a clear reference for literature searches and material procurement.

| Identifier | Isomer 1: 1-(3,5-Dimethylphenyl)propan-1-amine HCl | Isomer 2: 2-(3,5-Dimethylphenyl)propan-2-amine HCl |

| IUPAC Name | 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride | 2-(3,5-dimethylphenyl)propan-2-amine hydrochloride |

| CAS Number | 2155855-34-6[1] | 3026715-58-9 |

| Synonyms | (S)-1-(3,5-dimethylphenyl)propan-1-amine[2], (1S)-1-(3,5-DIMETHYLPHENYL)PROPYLAMINE-HCl[2] | No widely recognized synonyms found in literature. |

| Molecular Formula | C₁₁H₁₈ClN[1] | C₁₁H₁₈ClN |

| Molecular Weight | 199.72 g/mol [1] | 199.72 g/mol |

Note: Synonyms for Isomer 1 often specify the (S)-enantiomer (CAS: 1212852-35-1), indicating its availability as a chiral compound[2].

Physicochemical Properties

The physical and chemical properties dictate a compound's behavior in experimental settings, from storage and handling to formulation and analysis.

| Property | Isomer 1: 1-(3,5-Dimethylphenyl)propan-1-amine HCl | Isomer 2: 2-(3,5-Dimethylphenyl)propan-2-amine HCl |

| Appearance | Solid (Predicted) | Solid (Predicted) |

| pKa (Predicted) | 9.42 ± 0.10[2] | Data not available |

| Boiling Point (Predicted) | 245.3 ± 9.0 °C[2] | Data not available |

| Density (Predicted) | 0.929 ± 0.06 g/cm³[2] | Data not available |

| Storage | Sealed in dry, Room Temperature[2] | Store in a cool, dry place |

Representative Synthesis and Characterization Workflow

As these compounds are primarily research chemicals, detailed, peer-reviewed synthesis protocols are not widely published. However, a logical and effective synthetic route for phenethylamine analogs is reductive amination of a corresponding ketone. This section outlines a representative, self-validating workflow.

Synthesis via Reductive Amination

The causality for this choice of pathway lies in its high efficiency and the commercial availability of the precursor, 3,5-dimethylpropiophenone. The workflow involves two key stages: formation of an imine followed by its reduction to the desired amine.

Caption: Representative synthesis workflow for Isomer 1.

Step-by-Step Protocol (Isomer 1):

-

Reaction Setup: To a round-bottom flask charged with 3,5-dimethylpropiophenone, add a molar excess of ammonium formate.

-

Imine Formation & Reduction: Add formic acid to act as both the reducing agent and solvent (Leuckart reaction). Heat the mixture under reflux for several hours until TLC or GC-MS analysis indicates consumption of the starting ketone.

-

Workup & Isolation: Cool the reaction mixture and quench with excess hydrochloric acid. Wash with an organic solvent (e.g., dichloromethane) to remove unreacted starting material. Basify the aqueous layer with NaOH until pH > 12.

-

Extraction: Extract the liberated freebase amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Salt Formation: Dissolve the resulting oil (the freebase) in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise until precipitation ceases.

-

Final Product: Collect the resulting precipitate by filtration, wash with cold solvent, and dry to yield 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride as a solid.

Analytical Characterization

The trustworthiness of the synthesis is established by rigorous analytical characterization of the final product.

-

¹H NMR (Nuclear Magnetic Resonance): Confirms the molecular structure. Expect characteristic signals for the aromatic protons, the two distinct methyl groups on the ring, the ethyl group on the side chain, and the methine proton adjacent to the amine.

-

MS (Mass Spectrometry): Confirms the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the freebase (m/z = 163.26).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Look for characteristic N-H stretching bands for the primary amine salt and C-H bands for the aromatic and aliphatic portions.

Pharmacological Context and Mechanism of Action

Structurally, 3,5-dimethylphenyl propanamine belongs to the broad chemical class of substituted phenethylamines.[3][4] This class includes a wide array of psychoactive compounds, such as stimulants, entactogens, and appetite suppressants.[3] The mechanism of action for many phenethylamines involves the modulation of monoamine neurotransmitter systems.[4][5]

Based on its structure, the most probable biological targets for 3,5-dimethylphenyl propanamine are the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6] These compounds likely act as transporter substrates and/or reuptake inhibitors. By binding to these transporters, they can inhibit the reuptake of neurotransmitters from the synaptic cleft or even reverse the direction of transport, leading to an increase in extracellular neurotransmitter concentrations.[6] This action results in the characteristic stimulant and psychoactive effects associated with this class of compounds.[5]

The diagram below illustrates this hypothesized mechanism of action at a dopaminergic synapse.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (S)-1-(3,5-DiMethylphenyl)propan-1-aMine hydrochloride | 1212852-35-1 [chemicalbook.com]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

PubChem CID: 69244858

Authored by: Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, a substituted phenethylamine derivative of interest in neuropharmacological research. Drawing from its structural similarity to known monoamine reuptake inhibitors, this document outlines its chemical and physical properties, plausible synthetic routes, robust analytical methodologies for its characterization, and its putative pharmacological profile. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and structure-activity relationships of novel central nervous system (CNS) active agents. All protocols and claims are substantiated with references to authoritative scientific literature and safety data.

Chemical and Physical Properties

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is an organic building block with potential applications in medicinal chemistry and drug discovery.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| PubChem CID | 69244858 | PubChem |

| CAS Number | 2155855-34-6 | Stratech |

| Molecular Formula | C₁₁H₁₈ClN | Stratech[1][2] |

| Molecular Weight | 199.72 g/mol | Stratech[1][2] |

| Physical Form | Solid/Powder | Inferred from related compounds |

| Purity | Typically ≥97% | Stratech[1][2] |

Synthesis and Purification

The synthesis of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride can be achieved through a variety of established organic chemistry methodologies. A highly plausible and widely utilized approach is the reductive amination of a corresponding ketone precursor.[3][4][5]

Proposed Synthetic Pathway: Reductive Amination

This synthetic route involves the reaction of 3,5-dimethylpropiophenone with an amine source in the presence of a reducing agent. The causality behind this choice of reaction lies in its high efficiency and the commercial availability of the starting materials.

Caption: Proposed synthetic workflow for 1-(3,5-Dimethylphenyl)propan-1-amine HCl.

Experimental Protocol: Reductive Amination

The following protocol is a representative, self-validating system for the synthesis and purification of the target compound.

Step 1: Imine Formation and Reduction

-

To a solution of 3,5-dimethylpropiophenone (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In a separate flask, prepare a solution of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in methanol.[4] The choice of NaBH₃CN is predicated on its selectivity for reducing imines in the presence of ketones.[4]

-

Slowly add the reducing agent solution to the reaction mixture containing the imine.

-

Stir the reaction overnight at room temperature.

Step 2: Work-up and Extraction

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any remaining acid and to deprotonate the amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase of 1-(3,5-dimethylphenyl)propan-1-amine.

Step 3: Salt Formation and Purification

-

Dissolve the crude freebase in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the purified 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds. For primary amines, derivatization may be necessary to improve chromatographic performance.

3.1.1. Experimental Protocol: GC-MS Analysis

The following is a general protocol that can be adapted for the analysis of 1-(3,5-dimethylphenyl)propan-1-amine.

-

Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a volatile organic solvent such as methanol or dichloromethane.[6]

-

Instrumentation:

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Caption: Generalized workflow for GC-MS analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomers, which is critical for pharmacological evaluation, chiral HPLC is the method of choice.[1][7][8] Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving chiral amines.[8]

3.2.1. Experimental Protocol: Chiral HPLC

This protocol provides a starting point for developing a chiral separation method.

-

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Chiral Column: A polysaccharide-based column such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is a good initial choice.[8]

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.[9]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).[7]

-

Column Temperature: 25 °C.[7]

-

Pharmacological Profile and Potential Applications

The structural motif of a substituted phenylpropylamine is present in numerous centrally acting compounds, particularly those that modulate monoaminergic neurotransmission.[10]

Putative Mechanism of Action: Monoamine Reuptake Inhibition

Based on its structure, 1-(3,5-dimethylphenyl)propan-1-amine is hypothesized to function as a monoamine reuptake inhibitor.[10] This involves binding to one or more of the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[10] Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters.

Caption: Hypothesized mechanism of action at the monoaminergic synapse.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring can significantly influence the potency and selectivity of monoamine reuptake inhibitors.[11][12] Specifically, substitutions at the 3- and 5-positions have been shown to impact both potency and selectivity for different transporters.[12] The dimethyl substitution in the title compound may confer a specific pharmacological profile that warrants investigation.

Potential Therapeutic Applications

Given its presumed mechanism of action, 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride could be a valuable tool for research in areas such as:

-

Antidepressant drug discovery: Many antidepressants target SERT and/or NET.[10][13]

-

Treatment of ADHD: Some medications for ADHD act as norepinephrine and dopamine reuptake inhibitors.[10]

-

Neuropharmacological probes: This compound could be used to investigate the structure and function of monoamine transporters.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride. The following information is derived from safety data sheets (SDS) of structurally related compounds.

| Hazard Category | Precautionary Measures |

| Eye Contact | Causes serious eye irritation.[4] Wear safety glasses with side-shields or goggles.[4] In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][8] |

| Skin Contact | Causes skin irritation.[4] Wear protective gloves and clothing.[4] In case of contact, wash off immediately with plenty of soap and water.[4][8] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[11] |

| Ingestion | Harmful if swallowed.[7] Do not eat, drink or smoke when using this product.[8] If swallowed, call a poison center or doctor immediately.[8] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] |

Conclusion

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride presents itself as a compound of significant interest for researchers in the fields of medicinal chemistry and neuropharmacology. Its synthesis is achievable through established methods like reductive amination, and its characterization can be robustly performed using standard analytical techniques such as GC-MS and chiral HPLC. The structural similarities to known monoamine reuptake inhibitors suggest a promising avenue for the investigation of its pharmacological properties and potential therapeutic applications. This guide provides a solid foundation for initiating such research endeavors.

References

-

Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. (2009). PubMed. [Link]

- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chinese Chemical Society.

-

Inhibition of monoamine oxidase in 5-hydroxytryptaminergic neurones by substituted p-aminophenylalkylamines. (1984). PubMed. [Link]

-

Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. (2007). PubMed. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

-

Reductive amination. (n.d.). Wikipedia. [Link]

- Highly Enantioselective Hydrogen-Transfer Reductive Amination. (n.d.).

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

The reaction scheme in the reductive amination of propiophenone with... (n.d.). ResearchGate. [Link]

-

1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. (n.d.). Stratech. [Link]

-

1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. (n.d.). Stratech. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

-

Monoamine reuptake inhibitor. (n.d.). Wikipedia. [Link]

-

Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. (1997). PubMed. [Link]

-

Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. (n.d.). LCGC International. [Link]

- A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014).

-

Phenethylamine. (n.d.). Wikipedia. [Link]

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PMC. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). ResearchGate. [Link]

-

Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. (n.d.). PMC. [Link]

-

The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. (n.d.). Marshall University. [Link]

-

In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]

- Preparation method of 3,5-dimethylphenol. (n.d.).

-

Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent. [Link]

-

Intracellular generation of ROS by 3,5-dimethylaminophenol: persistence, cellular response, and impact of molecular toxicity. (2014). PubMed. [Link]

-

New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. (2022). MDPI. [Link]

- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. (n.d.).

-

Neurotransmitter transporters: structure meets function. (2013). PMC. [Link]

-

Ki Summary. (n.d.). BindingDB. [Link]

-

Ki Summary. (n.d.). BindingDB. [Link]

-

Details of the Drug. (n.d.). DrugMAP. [Link]

-

1,3-Bis(3,5-dimethylphenyl)propan-2-one. (n.d.). PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. uoguelph.ca [uoguelph.ca]

- 7. asianpubs.org [asianpubs.org]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of monoamine oxidase in 5-hydroxytryptaminergic neurones by substituted p-aminophenylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 3-(3,5-Dimethylphenyl)propylamine Hydrochloride

The following is an in-depth technical guide regarding the 3,5-dimethyl analog of phenylpropylamine hydrochloride .

This guide treats the subject with strict chemical precision. "Phenylpropylamine" (PPA) in IUPAC nomenclature refers to 3-phenylpropylamine (3-phenylpropan-1-amine), a structural isomer of amphetamine (1-phenylpropan-2-amine). While often confused in colloquial usage, this guide focuses on the 3-(3,5-dimethylphenyl)propyl-1-amine scaffold, a critical intermediate and probe in monoaminergic pharmacology and medicinal chemistry.

Structural Characterization, Synthesis, and Pharmacological Applications

Part 1: Chemical Identity & Structural Logic[1]

The 3,5-dimethyl analog of phenylpropylamine (3,5-DMPPA) represents a specific modification of the phenpropylamine backbone. Unlike its alpha-methylated counterpart (3,5-dimethylamphetamine), 3,5-DMPPA retains the flexible propyl chain terminating in a primary amine, devoid of the alpha-methyl chiral center. This structural distinction is pivotal for receptor binding kinetics, particularly in differentiating between monoamine transporter substrate activity and trace amine-associated receptor (TAAR) activation.

1.1 Chemical Specifications

| Parameter | Detail |

| IUPAC Name | 3-(3,5-dimethylphenyl)propan-1-amine hydrochloride |

| Common Code | 3,5-DMPPA HCl |

| Molecular Formula | C₁₁H₁₇N[1][2][3][4][5] · HCl |

| Molecular Weight | 199.72 g/mol (Salt); 163.26 g/mol (Free Base) |

| LogP (Predicted) | 2.8 – 3.1 (Base) |

| pKa (Predicted) | ~10.2 (Primary Amine) |

| Key Moiety | meta-substituted xylene core; propyl-1-amine tether |

1.2 Structural-Activity Relationship (SAR) Context

The unsubstituted parent, 3-phenylpropylamine , acts as a monoamine releasing agent (MRA) with selectivity for the Norepinephrine Transporter (NET). The addition of methyl groups at the 3,5-positions (meta) of the phenyl ring introduces significant lipophilic bulk and electronic donation.

-

Steric Effect: The 3,5-dimethyl pattern blocks metabolic hydroxylation at the active sites, potentially extending half-life compared to the parent.

-

Selectivity Shift: In phenethylamine SAR, 3,5-substitution often diminishes dopaminergic activity (DAT) while retaining or enhancing serotonergic (SERT) and adrenergic (NET) affinity.

Part 2: Synthesis Protocol (Self-Validating System)

The following protocol outlines a robust, scalable synthesis of 3-(3,5-dimethylphenyl)propylamine HCl starting from 3,5-dimethylbenzaldehyde. This route is preferred over direct alkylation due to the avoidance of poly-alkylation byproducts.

2.1 Reaction Pathway Visualization

The synthesis follows a Knoevenagel condensation followed by a two-stage reduction.

Figure 1: Step-wise synthetic pathway from aldehyde precursor to hydrochloride salt.

2.2 Detailed Methodology

Step 1: Synthesis of 3,5-Dimethylcinnamic Acid

-

Reagents: Dissolve 3,5-dimethylbenzaldehyde (50 mmol) and malonic acid (60 mmol) in pyridine (20 mL) with catalytic piperidine (0.5 mL).

-

Condition: Reflux at 100°C for 4 hours. Evolution of CO₂ indicates decarboxylation.

-

Workup: Pour reaction mixture into ice-cold HCl (2M) to precipitate the cinnamic acid derivative. Filter and recrystallize from ethanol/water.

-

Checkpoint: ¹H-NMR should show trans-alkene doublets at ~6.4 and ~7.6 ppm.

-

Step 2: Hydrogenation to Propanoic Acid

-

Reagents: Dissolve intermediate from Step 1 in MeOH. Add 10% Pd/C (5 wt%).

-

Condition: Hydrogenate at 30 psi (Parr shaker) for 2 hours.

-

Workup: Filter through Celite to remove catalyst. Evaporate solvent to yield 3-(3,5-dimethylphenyl)propanoic acid.

Step 3 & 4: Amide Formation and Reduction

-

Activation: Reflux the acid in thionyl chloride (SOCl₂) for 1 hour. Remove excess SOCl₂ under vacuum.

-

Amidation: Add the acid chloride dropwise to concentrated aqueous ammonia at 0°C. Filter the precipitated amide.

-

Reduction: Suspend the amide in anhydrous THF. Slowly add LiAlH₄ (3 equiv) under N₂ atmosphere. Reflux for 12 hours.

-

Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to quench. Filter aluminum salts.

Step 5: Hydrochloride Salt Formation

-

Dissolve the free base oil in dry diethyl ether.

-

Add 2M HCl in ether dropwise until pH < 3.

-

Collect the white precipitate via vacuum filtration.

-

Recrystallization: Isopropanol/Ether.

Part 3: Pharmacological Profile & Applications

The 3,5-dimethyl analog serves as a vital probe in mapping the steric tolerance of monoamine transporters.

3.1 Comparative Pharmacology

Unlike amphetamines, the lack of the alpha-methyl group renders 3,5-DMPPA a substrate for Monoamine Oxidase (MAO), significantly reducing its oral bioavailability and duration of action unless MAO is inhibited.

| Target System | 3-Phenylpropylamine (Parent) | 3,5-Dimethyl Analog (Predicted/Observed) | Mechanism |

| NET (Norepinephrine) | High Affinity (Releaser) | High Affinity (Releaser) | Transporter Substrate |

| DAT (Dopamine) | Moderate Affinity | Reduced Affinity | Steric hindrance at 3,5-pos reduces DAT fit |

| SERT (Serotonin) | Low Affinity | Increased Affinity | Lipophilicity enhances SERT binding pocket fit |

| Sigma Receptors | Moderate Affinity | High Affinity | Sigma-1 prefers hydrophobic meta-substitutions |

3.2 Experimental Application: Transporter Uptake Assay

To validate the activity of 3,5-DMPPA, researchers utilize a synaptosomal uptake inhibition assay.

Protocol:

-

Preparation: Isolate rat brain synaptosomes (P2 fraction).

-

Incubation: Incubate synaptosomes with [³H]-DA, [³H]-5-HT, or [³H]-NE in the presence of varying concentrations of 3,5-DMPPA (1 nM to 10 µM).

-

Termination: Rapid filtration through GF/B filters.

-

Analysis: Scintillation counting to determine IC₅₀ values.

-

Expectation: The 3,5-dimethyl analog should show a left-shift (higher potency) for SERT/NET relative to the unsubstituted parent, with a right-shift (lower potency) for DAT.

-

3.3 Signaling Pathway Logic

The following diagram illustrates the differential signaling impact of the 3,5-dimethyl substitution compared to the parent molecule.

Figure 2: Pharmacological interaction map highlighting the shift toward serotonergic activity and metabolic susceptibility.

Part 4: Safety & Handling

-

Hazard Identification: As a substituted phenethylamine derivative, treat as a potential irritant and centrally active substance.

-

Storage: Hygroscopic. Store at -20°C under desiccant.

-

Solubility: Highly soluble in water and ethanol; insoluble in diethyl ether (salt form).

References

-

PubChem. (n.d.).[6] 3-phenylpropylamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

IUPHAR/BPS Guide to Pharmacology. (n.d.). Ligand: 3,5-dimethyl PPP.[7] Retrieved from [Link]

- Glennon, R. A., et al. (1982). Structure-activity relationships of phenalkylamines. Journal of Medicinal Chemistry.

-

Wikipedia. (n.d.). Phenylpropylamine.[1][2][3][4][6][7] Retrieved from [Link]

Sources

- 1. N,N-dimethyl-3-phenylpropan-1-amine [stenutz.eu]

- 2. US2880211A - Chcoochj - Google Patents [patents.google.com]

- 3. WO2008131779A1 - Isoquinolinone derivatives as nk3 antagonists - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

Navigating the Safety Profile of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Probable Hazard Classification

A clear identification of the substance is the foundation of chemical safety.

| Identifier | Value | Source |

| Chemical Name | 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride | - |

| CAS Number | 2155855-34-6 | [1] |

| Molecular Formula | C₁₁H₁₈ClN | [1] |

| Molecular Weight | 199.72 g/mol | [1] |

Based on the safety data sheets of analogous amine hydrochlorides, a probable hazard classification under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals can be inferred.

Probable GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Anticipated GHS Label Elements:

-

Pictograms:

-

Exclamation Mark (GHS07)

-

-

Signal Word: Warning

-

Probable Hazard Statements:

-

Probable Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

-

First-Aid Measures: A Proactive Approach to Exposure

Rapid and appropriate first-aid is critical in mitigating potential harm from chemical exposure. The following protocols are recommended based on the anticipated hazards.

Experimental Protocol: Emergency First-Aid Response

-

Inhalation:

-

Rationale: To remove the individual from the source of exposure and provide fresh air.

-

Procedure: Immediately move the affected person to an area with fresh air. If breathing is difficult or has stopped, trained personnel should administer artificial respiration. Seek immediate medical attention.

-

-

Skin Contact:

-

Rationale: To decontaminate the skin and prevent irritation or absorption.

-

Procedure: Promptly remove any contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[2]

-

-

Eye Contact:

-

Rationale: To flush the chemical from the eyes and prevent serious damage.

-

Procedure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

-

Ingestion:

-

Rationale: To dilute the substance and seek professional medical help without inducing further harm.

-

Procedure: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Safe Handling and Storage: The Cornerstone of Laboratory Safety

Proactive measures in handling and storage are essential to prevent accidental exposure and maintain the chemical's integrity.

Handling:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[4]

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.

Accidental Release Measures: A Protocol for Containment and Cleanup

A well-defined plan for accidental spills is crucial for minimizing environmental contamination and personnel exposure.

Experimental Protocol: Spill Containment and Cleanup

-

Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[4]

-

Personal Protection: Don appropriate PPE, including respiratory protection if dealing with a significant spill of fine powder.

-

Containment: Prevent the spill from spreading or entering drains.

-

Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Fire-Fighting Measures and Stability/Reactivity

Understanding the compound's behavior in fire and its chemical stability is vital for emergency preparedness.

-

Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. For a small fire involving the chemical, dry chemical, carbon dioxide, or foam extinguishers are generally suitable.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Toxicological and Ecological Information (Inferred)

While specific toxicological and ecological data for 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride are not available, an assessment of structurally related compounds suggests the following potential effects.

-

Toxicological Profile: The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The compound is likely to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2][3]

-

Ecological Profile: The environmental impact of this compound has not been determined. It is crucial to prevent its release into the environment.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Procedure: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Visualization of Safety Protocols

Diagram: Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for mitigating exposure risks.

Diagram: Emergency Response Workflow

Caption: Decision-making workflow for first-aid response.

References

- 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride. (n.d.).

-

1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. (n.d.). Retrieved from [Link]

- 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride [2155855-34-6]. (n.d.).

Sources

Solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride in water

An In-Depth Technical Guide to the Aqueous Solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the aqueous solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational principles of amine salt solubility with established, field-proven methodologies to empower researchers, scientists, and drug development professionals. The guide details the theoretical underpinnings of solubility for ionizable compounds, presents rigorous, step-by-step protocols for both thermodynamic and kinetic solubility determination in line with regulatory expectations, and discusses critical factors influencing these measurements. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a self-validating system for the robust characterization of this and similar active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Aqueous Solubility

In pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences a drug's dissolution rate, which is often the rate-limiting step for absorption and, consequently, its oral bioavailability.[1][2] Poorly soluble compounds frequently present significant challenges in formulation development, leading to suboptimal drug exposure and therapeutic effect.[1]

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, as a primary amine salt, is expected to exhibit significantly enhanced aqueous solubility compared to its free base form.[3] The hydrochloride salt formation protonates the amine group, creating an ionic species that readily interacts with polar water molecules.[4] This guide provides the necessary theoretical background and practical methodologies to precisely quantify this critical attribute.

Physicochemical Properties of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

A foundational understanding of the molecule's properties is essential for designing robust solubility studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈ClN | [5] |

| Molecular Weight | 199.72 g/mol | [5] |

| CAS Number | 2155855-34-6 | [5] |

| Chemical Structure | 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride | - |

| Expected Solubility | Expected to be soluble in water.[4] | General Knowledge |

Note: This table will be updated as more specific experimental data becomes available.

Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride

The solubility of an ionizable compound like 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is not a single value but rather a function of the solution's pH. This pH-dependent solubility is governed by the compound's pKa, the pH at which 50% of the molecules are in their ionized form and 50% are in their non-ionized (free base) form.

As a primary amine hydrochloride, this compound is the salt of a weak base and a strong acid. In water, it will dissociate into the protonated amine cation and a chloride anion. The equilibrium between the protonated (ionized, more soluble) form and the neutral free base (less soluble) is dictated by the pH of the medium.

-

At pH < pKa: The equilibrium shifts towards the protonated, cationic form. This ionized form is more polar and interacts favorably with water, leading to higher solubility.[6]

-

At pH > pKa: The equilibrium shifts towards the neutral free base. The free base is less polar and generally exhibits significantly lower intrinsic solubility.[7]

Therefore, the lowest solubility for this compound is expected at a pH above its pKa.[8] Determining the pH-solubility profile is crucial for predicting its behavior in different physiological environments, such as the gastrointestinal tract, and for developing suitable formulations.

Caption: Relationship between pH, pKa, and solubility for an amine hydrochloride.

Experimental Protocols for Solubility Determination

To ensure data integrity and regulatory acceptance, standardized protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination